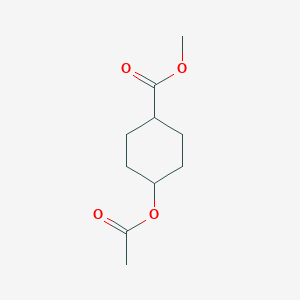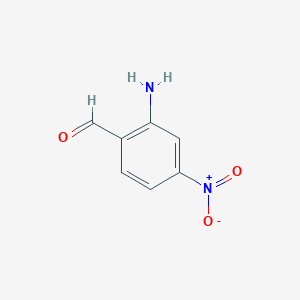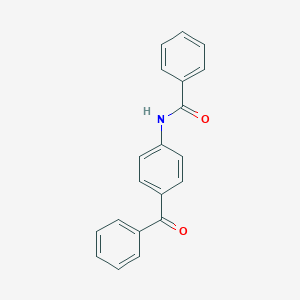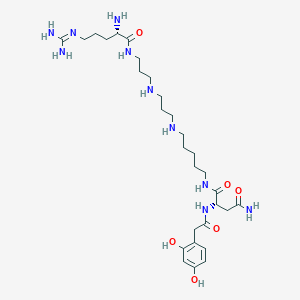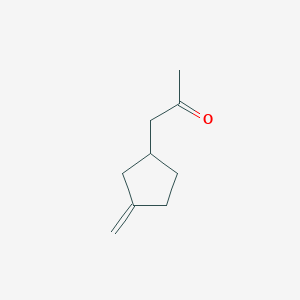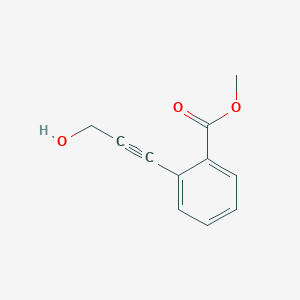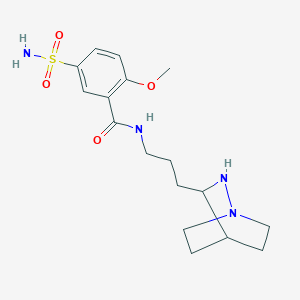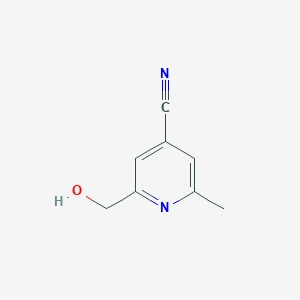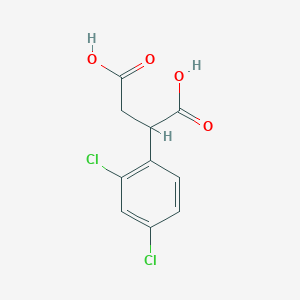
1-Phenylpyrazolidin-3,5-dion
Übersicht
Beschreibung
1-Phenylpyrazolidine-3,5-dione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Phenylpyrazolidine-3,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108218. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Phenylpyrazolidine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpyrazolidine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen
1-Phenylpyrazolidin-3,5-dion und seine Derivate wurden für ihre breite Palette an pharmakologischen Aktivitäten beschrieben . Sie wurden aufgrund ihrer einzigartigen biologischen Aktivitäten bei der Entwicklung verschiedener Medikamente eingesetzt .
Landwirtschaftliche Anwendungen
Diese Verbindungen haben auch im landwirtschaftlichen Bereich Anwendungen gefunden . Die Einarbeitung eines aktiven Gerüsts in die Struktur heterocyclischer Verbindungen verstärkt die damit verbundenen Eigenschaften und erweist sich als nützlich bei der Entwicklung neuer effektiver Heterocyclen mit mehreren Aktivitäten .
Schmerzlindernde Mittel
Eine neuartige Reihe von Mannich-Basen 1-((1-substituiertes Ethyl-1H-Benzo[d]imidazol-2-yl)methyl)-2-substituiertes Phenyl-pyrazolidin-3,5-dion wurde synthetisiert und als schmerzlindernde Mittel bewertet .
Entzündungshemmende Anwendungen
Derivate des 1-Phenylpyrazolidin-3,5-dions sollen entzündungshemmende Eigenschaften besitzen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antikrebs-Anwendungen
Diese Verbindungen haben vielversprechende Ergebnisse bei der Behandlung von Krebs gezeigt. In einer Studie wurden this compound und seine Derivate synthetisiert und ihre Antikrebswirkungen auf MCF-7-Brustkrebszellen untersucht . Die Ergebnisse zeigten, dass die Behandlung mit einer Dosis von 40 μM beider Proben den Zelltod in etwa 50% der Zellen verursachte
Wirkmechanismus
Target of Action
1-Phenylpyrazolidine-3,5-dione has been found to interact with several targets in anticancer studies. These targets include HER2 , EGFR , and the extracellular domain of the Tdp enzyme . These enzymes play crucial roles in cell growth and proliferation, making them important targets for anticancer drugs.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, thereby inhibiting their function . The binding energies and inhibition constants calculated in studies suggest that 1-Phenylpyrazolidine-3,5-dione is a potent inhibitor of these targets .
Biochemical Pathways
cell growth and proliferation . By inhibiting these enzymes, the compound could potentially disrupt these pathways, leading to a decrease in cancer cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of 1-Phenylpyrazolidine-3,5-dione, including its absorption, distribution, metabolism, and excretion (ADME), have been studied. The compound has been found to have good gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, skin permeation capability, and Caco-2 permeability. It is also metabolized by the cytochrome P450 (CYP) family of liver enzymes . These properties suggest that the compound has good bioavailability.
Result of Action
The primary result of 1-Phenylpyrazolidine-3,5-dione’s action is its potential anticancer effects . By inhibiting key enzymes involved in cell growth and proliferation, the compound may reduce the proliferation of cancer cells . .
Action Environment
The action of 1-Phenylpyrazolidine-3,5-dione can be influenced by various environmental factors. For instance, the presence of other compounds or drugs in the body could potentially affect the compound’s efficacy and stability. Additionally, factors such as pH and temperature could also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
1-Phenylpyrazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to have potential anticancer properties
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation . Changes in gene expression may also occur, but this requires further study.
Dosage Effects in Animal Models
Potential threshold effects, as well as any toxic or adverse effects at high doses, need to be investigated .
Metabolic Pathways
Any effects on metabolic flux or metabolite levels also require further study .
Eigenschaften
IUPAC Name |
1-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-6-9(13)11(10-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRGJMLMFWJXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NN(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296189 | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19933-22-3 | |
| Record name | 19933-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


